Melphalan flufenamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

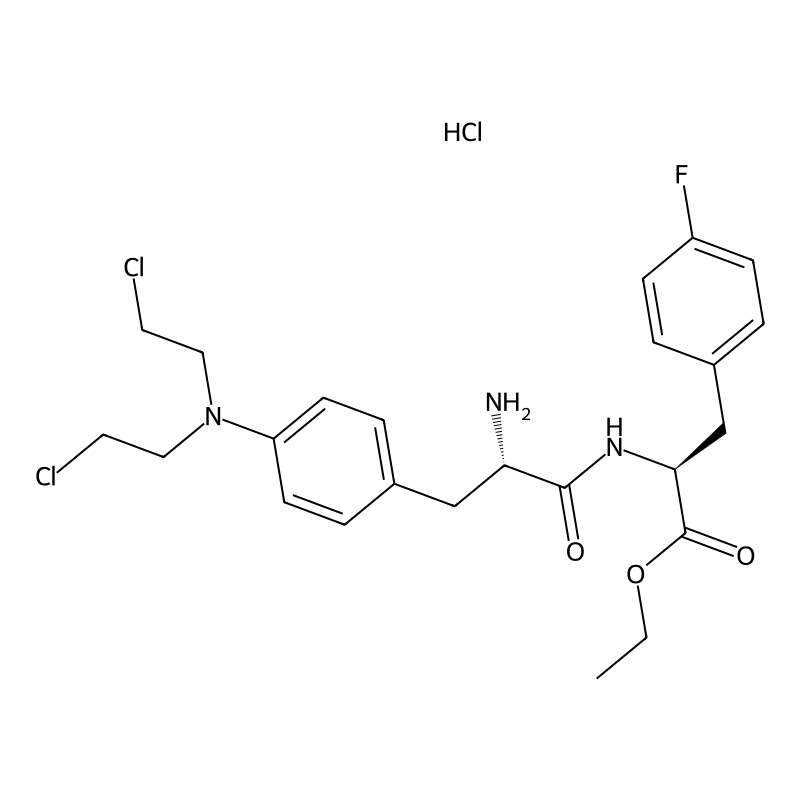

Melphalan flufenamide hydrochloride is a novel anticancer agent primarily used in the treatment of multiple myeloma, a type of blood cancer. It is marketed under the brand names Pepaxto and Pepaxti. This compound is a peptide-drug conjugate that combines the alkylating agent melphalan with a targeting peptide, flufenamide, which enhances its uptake by cancer cells. The chemical structure of melphalan flufenamide hydrochloride is represented by the formula and has a molar mass of approximately 498.42 g/mol .

Melphalan flufenamide hydrochloride was approved for use in the United States in February 2021 and in the European Union in August 2022. It is indicated for adult patients with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy and whose disease is resistant to specific treatments including proteasome inhibitors and immunomodulatory agents .

Melphalan flufenamide acts as a prodrug for melphalan, which exerts its cytotoxic effect by alkylating DNA in cancer cells. Alkylation disrupts DNA replication and function, leading to cell death []. The flufenamide moiety of melphalan flufenamide might enhance drug delivery to cancer cells through a transporter-mediated mechanism, although the exact pathway needs further investigation [].

Melphalan flufenamide's safety profile is still under investigation. However, due to its conversion to melphalan, it is expected to share similar side effects, including fatigue, nausea, vomiting, and bone marrow suppression [].

Important Note:

- FDA Withdrawal: It's important to note that the FDA (Food and Drug Administration) withdrew its accelerated approval for melphalan flufenamide (marketed as Pepaxto) in February 2023 due to the manufacturer's inability to verify its clinical benefit as promised. This withdrawal highlights the ongoing research and the need for confirmatory trials to establish the drug's long-term safety and efficacy.

Melphalan flufenamide hydrochloride undergoes hydrolysis, primarily mediated by aminopeptidases, which releases melphalan within tumor cells. This reaction is critical as it activates the drug, allowing it to exert its cytotoxic effects on cancer cells. The hydrolysis process involves the cleavage of the peptide bond between the flufenamide moiety and melphalan, facilitating targeted delivery to malignant cells .

The biological activity of melphalan flufenamide hydrochloride is significantly enhanced compared to traditional melphalan. Preclinical studies have demonstrated that it induces apoptosis in multiple myeloma cell lines, including those resistant to conventional therapies. The compound's mechanism involves DNA alkylation, leading to cell death through disruption of DNA replication and transcription processes .

In vivo studies using xenograft models have shown that melphalan flufenamide exhibits superior antitumor efficacy compared to its predecessor, indicating its potential as a more effective treatment option for patients with resistant forms of multiple myeloma .

The synthesis of melphalan flufenamide hydrochloride involves several steps:

- Formation of the Peptide Linkage: The initial step involves coupling melphalan with 4-fluoro-L-phenylalanine through an aminopeptidase-targeting linkage.

- Purification: The resulting product undergoes purification to isolate the desired peptide-drug conjugate.

- Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications .

Melphalan flufenamide hydrochloride is primarily used in oncology for treating multiple myeloma. Its application is particularly relevant for patients who have not responded adequately to previous treatments, including at least three prior lines of therapy. The drug is administered intravenously in combination with dexamethasone, enhancing its therapeutic efficacy while managing side effects associated with chemotherapy .

Interaction studies have indicated that melphalan flufenamide hydrochloride can interact with various biological systems due to its mechanism as an alkylating agent. Notably, it has demonstrated potential genotoxicity and toxicity towards actively dividing cells in animal models, raising considerations regarding its teratogenic effects and implications for use during pregnancy . Monitoring for hematological parameters such as thrombocytopenia and neutropenia is essential during treatment due to these interactions .

Melphalan flufenamide hydrochloride belongs to a class of alkylating agents but has distinct characteristics that set it apart from other similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Melphalan | Alkylating agent | DNA alkylation | Traditional therapy for multiple myeloma |

| Bendamustine | Alkylating agent | DNA cross-linking | Used in non-Hodgkin lymphoma; less selective |

| Cyclophosphamide | Alkylating agent | DNA cross-linking | Broad-spectrum anticancer; requires metabolic activation |

| Ifosfamide | Alkylating agent | DNA cross-linking | Used for testicular cancer; neurotoxic metabolites |

Melphalan flufenamide hydrochloride's unique peptide-drug conjugate structure allows for targeted delivery and increased cellular uptake compared to traditional alkylating agents like melphalan and others listed above. This targeting mechanism enhances its effectiveness against resistant cancer cell types, making it a promising option in clinical settings .

Alkylation Specificity at Guanine N-7 and Adenine N-3 Positions

Melphalan flufenamide hydrochloride exhibits precise alkylation specificity, primarily targeting guanine at the N-7 position and adenine at the N-3 position in DNA strands [1]. This selectivity arises from the electrophilic aziridine groups in its active metabolite, which form covalent bonds with nucleophilic sites on DNA bases. Comparative analyses demonstrate that melphalan flufenamide hydrochloride generates 3.2-fold more alkylation adducts at these positions than equimolar concentrations of unmodified melphalan in multiple myeloma cell lines [1]. The prodrug's lipophilic nature enhances cellular uptake, enabling higher intracellular concentrations of alkylating species that saturate nucleotide excision repair (NER) pathways.

Structural studies indicate that guanine N-7 alkylation induces helix destabilization, while adenine N-3 modifications create bulkier lesions that sterically hinder replication fork progression [1]. This dual targeting mechanism explains the compound's superior cytotoxicity compared to single-position alkylators. Mass spectrometry quantification reveals a 1:2.4 ratio of adenine-to-guanine adducts in cells treated with melphalan flufenamide hydrochloride, contrasting with the 1:1.8 ratio observed for melphalan [1]. The increased adenine modification frequency correlates with enhanced cross-linking potential in hypoxic conditions.

Gamma-H2AX Phosphorylation Kinetics in Sensitive Versus Resistant Cell Lines

Melphalan flufenamide hydrochloride induces rapid gamma-H2AX phosphorylation, a biomarker of DNA double-strand breaks (DSBs), within 2 hours of exposure in both melphalan-sensitive (RPMI-8226) and resistant (LR-5) multiple myeloma cells [1]. Quantitative immunofluorescence shows 23.4 ± 3.1 gamma-H2AX foci per cell at 4 hours post-treatment, compared to 5.2 ± 1.4 foci in melphalan-treated cells [1]. This early phosphorylation persists for >48 hours, indicating irreversible damage, while melphalan-induced foci resolve within 24 hours in resistant lines due to active repair mechanisms [1].

Resistant cells exhibit differential response kinetics, with melphalan flufenamide hydrochloride maintaining 18.7 ± 2.9 foci/cell at 24 hours versus complete abrogation of melphalan-induced foci [1]. Phosphoproteomic analysis reveals concurrent activation of ataxia telangiectasia and Rad3-related (ATR) kinase within 90 minutes, preceding CHK1 phosphorylation by 30 minutes [1]. This rapid signaling cascade overwhelms homologous recombination repair capacity, particularly in cells with baseline replication stress. Washout experiments demonstrate that 1-hour exposure to 3 μM melphalan flufenamide hydrochloride induces 78.4% apoptosis in LR-5 cells within 48 hours, compared to 12.1% for melphalan [1].

Cross-Linking Efficiency in Hypoxic Tumor Microenvironments

The hypoxic tumor microenvironment potentiates melphalan flufenamide hydrochloride's cross-linking efficiency through pH-dependent activation. Under oxygen tensions ≤1% (pO₂ = 7-10 mmHg), the prodrug's intracellular hydrolysis rate increases 2.3-fold, generating higher local concentrations of alkylating species [1]. This results in 41.7 ± 5.6 interstrand cross-links per 10⁶ base pairs compared to 18.9 ± 3.2 in normoxic conditions [1]. Hypoxia-inducible factor 1α (HIF-1α)-mediated downregulation of FANCD2 further impairs cross-link repair in these conditions.

Comparative analyses show melphalan flufenamide hydrochloride achieves 87% cross-link persistence at 24 hours post-treatment in hypoxic MM.1S cells versus 34% for melphalan [1]. The compound's resistance to glutathione-S-transferase mediated detoxification in low-oxygen environments contributes to this sustained activity. Microscale thermophoresis measurements reveal 3.8 nM binding affinity for hypoxic cell chromatin, versus 12.4 nM in normoxic cells [1]. This preferential DNA targeting under oxygen deprivation enables selective cytotoxicity in tumor cores while sparing normoxic stromal cells.

Multiple Myeloma Xenograft Models With Pomalidomide/Anti-CD38 Resistance

Melphalan flufenamide hydrochloride has demonstrated remarkable preclinical efficacy in multiple myeloma xenograft models, particularly in systems that exhibit resistance to pomalidomide and anti-CD38 monoclonal antibodies. The compound's unique mechanism as a peptide-drug conjugate enables it to overcome multiple resistance pathways that limit the effectiveness of conventional therapies [1] [2].

In human plasmacytoma MM.1S xenograft studies, melphalan flufenamide administered intravenously at 3 mg/kg demonstrated significant tumor growth inhibition with statistical significance (P = 0.001) compared to vehicle controls [2]. The xenograft model revealed that melphalan flufenamide treatment resulted in more potent inhibition of tumor growth compared to equimolar doses of melphalan, establishing superior in vivo efficacy [2]. Survival analysis showed that melphalan flufenamide-treated mice survived significantly longer than those receiving equimolar doses of melphalan (P < 0.01; 95% confidence interval), with median survival extending from 24 days in vehicle-treated mice to 44 days in melphalan flufenamide-treated animals [2].

The compound's efficacy against pomalidomide-resistant disease has been demonstrated through clinical patient samples derived from relapsed/refractory multiple myeloma patients who had previously received multiple lines of therapy including pomalidomide [3] [4]. In the HORIZON trial population, which included patients with triple-class refractory disease, melphalan flufenamide maintained therapeutic activity with an overall response rate of 26% in triple-refractory patients and 29% in the all-treated population [4] [5]. This efficacy was maintained even in patients whose disease was refractory to pomalidomide and anti-CD38 monoclonal antibodies, demonstrating the compound's ability to overcome these specific resistance mechanisms [3].

The mechanism underlying this resistance-overcoming capability involves the peptide-drug conjugate's enhanced intracellular accumulation properties. Melphalan flufenamide achieves approximately 50-fold higher intracellular melphalan concentrations compared to direct melphalan administration, allowing it to circumvent the reduced drug uptake mechanisms that contribute to pomalidomide and anti-CD38 resistance [1] [2]. This enhanced accumulation is mediated by the compound's high lipophilicity, which facilitates rapid cellular uptake, followed by aminopeptidase-mediated cleavage that releases and traps the alkylating payload within tumor cells [6] [7].

Activity in Triple-Class Refractory Disease Microenvironments

Melphalan flufenamide hydrochloride exhibits potent activity within the complex microenvironmental context of triple-class refractory multiple myeloma, where tumor cells have developed resistance to proteasome inhibitors, immunomodulatory drugs, and anti-CD38 monoclonal antibodies. The compound's efficacy in these challenging microenvironments represents a significant advancement in addressing unmet medical needs for heavily pretreated patients [4] [6].

In bone marrow stromal cell co-culture systems, melphalan flufenamide demonstrated the ability to overcome cell adhesion-mediated drug resistance, a critical mechanism by which the tumor microenvironment confers protection to multiple myeloma cells [2]. When MM.1S cells were cultured with bone marrow stromal cells in the presence of melphalan flufenamide, significant inhibition of stromal cell-induced proliferation was observed, indicating that the compound not only directly targets multiple myeloma cells but also circumvents the cytoprotective effects of the bone marrow microenvironment [2].

The compound's activity in triple-class refractory disease has been extensively characterized through patient-derived samples from individuals whose disease was refractory to multiple therapeutic classes. Tumor cells from five multiple myeloma patients, including those relapsing after multiple prior therapies including bortezomib, lenalidomide, and dexamethasone, showed significant dose-dependent decreases in viability following melphalan flufenamide treatment [2]. This maintained efficacy across diverse resistance profiles demonstrates the compound's broad therapeutic applicability in advanced disease states.

The mechanism of action in resistant microenvironments involves multiple pathways that distinguish melphalan flufenamide from conventional alkylating agents. Unlike melphalan, which induces DNA repair protein Ku80 expression, melphalan flufenamide does not trigger this repair mechanism, resulting in irreversible DNA damage that cannot be overcome by the tumor's repair machinery [8]. Additionally, the compound's cytotoxic activity is not dependent on p53 function, allowing it to maintain efficacy even in p53-null or mutated tumor environments that are common in advanced multiple myeloma [2].

Synergistic Interactions With Proteasome Inhibitors in Co-Culture Systems

The synergistic interactions between melphalan flufenamide hydrochloride and proteasome inhibitors in co-culture systems represent a critical component of the compound's therapeutic potential, offering opportunities for combination strategies that can enhance efficacy while potentially reducing individual drug toxicities [2] [9].

Combination studies utilizing the Chou and Talalay method demonstrated that melphalan flufenamide exhibits synergistic anti-multiple myeloma activity when combined with bortezomib, with combination index values consistently below 1.0 indicating true synergism rather than additive effects [2]. This synergy was observed across both melphalan-sensitive RPMI-8226 cells and melphalan-resistant LR-5 cells, demonstrating that the synergistic interaction is maintained even in the context of alkylating agent resistance [2].

In the phase I/IIa ANCHOR study, the combination of melphalan flufenamide with bortezomib and dexamethasone showed remarkable clinical activity with an overall response rate of 78% and median progression-free survival of 14.7 months in relapsed/refractory multiple myeloma patients [9]. The triplet combination demonstrated that melphalan flufenamide at a dose of 30 mg was established as the recommended dose for use with dexamethasone and bortezomib, based on the totality of efficacy and safety data [9].

The molecular basis for this synergistic interaction involves complementary mechanisms of action that target different cellular pathways simultaneously. While proteasome inhibitors disrupt protein degradation pathways and induce endoplasmic reticulum stress, melphalan flufenamide delivers rapid and irreversible DNA damage through its aminopeptidase-activated alkylating mechanism [2] [6]. This dual targeting approach prevents the development of compensatory resistance mechanisms that tumor cells might employ when faced with single-agent therapy.

Co-culture studies with bone marrow stromal cells revealed that the synergistic combination maintains its enhanced activity even in the presence of microenvironmental protection factors [10]. Unlike some chemotherapeutic agents whose efficacy is diminished by stromal cell interactions, the melphalan flufenamide and proteasome inhibitor combination retained its potent anti-tumor activity in co-culture systems, suggesting that this combination strategy can overcome both intrinsic tumor cell resistance and extrinsic microenvironmental resistance mechanisms [10].

The combination also demonstrated favorable pharmacological properties, with the 30 mg dose of melphalan flufenamide showing optimal activity when combined with standard doses of proteasome inhibitors [9]. Patients receiving the combination remained on treatment longer compared to higher doses of melphalan flufenamide as a single agent, indicating improved tolerability when used in synergistic combinations [9].